
piperazine;sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine and sulfamic acid are two distinct compounds that, when combined, form a unique chemical entity. Piperazine is a heterocyclic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. Sulfamic acid, on the other hand, is a strong inorganic acid with the formula H₃NSO₃. The combination of these two compounds results in a compound that exhibits unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the preparation of piperazine-sulfamic acid, a common method involves the functionalization of silica nanoparticles with piperazine and sulfamic acid. This process includes thermogravimetric analysis, scanning electron microscopy, infrared spectroscopy, elemental analyses, and ion-exchange pH analysis .
Industrial Production Methods: In industrial settings, the production of piperazine-sulfamic acid can be achieved through a simplified synthetic procedure that involves the use of protonated piperazine in a one-pot-one-step reaction. This method eliminates the need for introducing a protecting group and can be carried out at room or higher temperatures in common solvents with the aid of heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Chemical Reactions Analysis
Types of Reactions: Piperazine-sulfamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in the synthesis of 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones from aldehydes and urea derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving piperazine-sulfamic acid include aldehydes, thiourea, and urea derivatives. The reactions are typically carried out under mild conditions with the aid of a catalyst, such as functionalized nanosilica .
Major Products: The major products formed from reactions involving piperazine-sulfamic acid include 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones .
Scientific Research Applications
Piperazine-sulfamic acid has a wide range of applications in scientific research. It is used as a recyclable catalyst in organic synthesis, particularly in the preparation of diureas and triazinane derivatives . Additionally, piperazine derivatives are employed in the pharmaceutical industry for the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the field of catalysis and metal-organic frameworks (MOFs) for its unique chemical properties .
Mechanism of Action
The mechanism of action of piperazine-sulfamic acid involves its interaction with molecular targets and pathways. Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms, which are then expelled from the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperazine-sulfamic acid include other piperazine derivatives, such as N-(propylsulfonyl) piperazine and various substituted piperazines . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
Uniqueness: Piperazine-sulfamic acid is unique due to its combination of piperazine and sulfamic acid, which imparts distinct catalytic properties and reactivity. Its ability to act as a recyclable catalyst in organic synthesis and its applications in pharmaceuticals and catalysis make it a valuable compound in scientific research and industry .
Properties
CAS No. |
6941-89-5 |
|---|---|
Molecular Formula |
C4H13N3O3S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
piperazine;sulfamic acid |
InChI |
InChI=1S/C4H10N2.H3NO3S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4) |
InChI Key |
DRWIELMMRDEXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



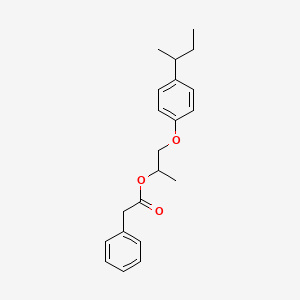
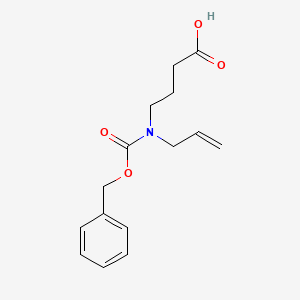
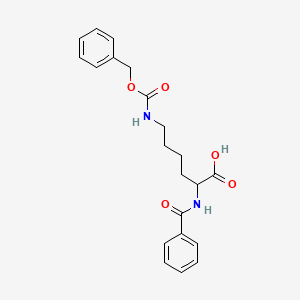
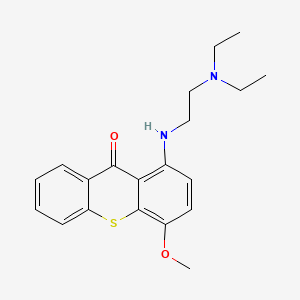
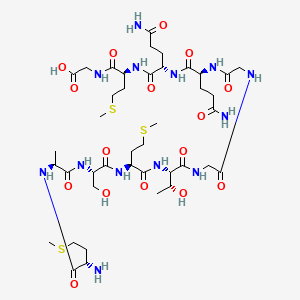
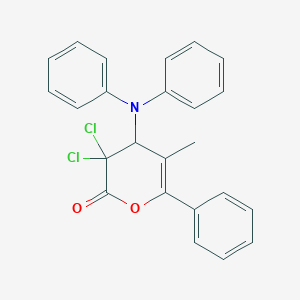
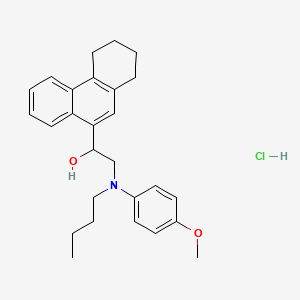
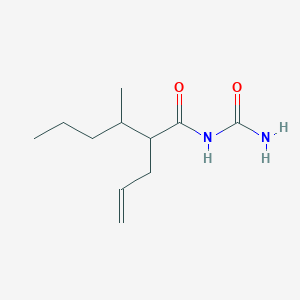
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
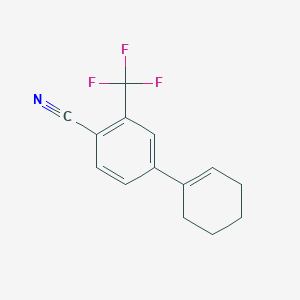
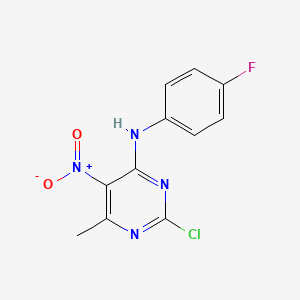
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
